molecular formula C15H19NO5 B270525 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid

3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid

Katalognummer B270525
Molekulargewicht: 293.31 g/mol
InChI-Schlüssel: UVSXPQWSXPMKGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid, also known as MDL-72222, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in the synthesis of cholesterol esters. MDL-72222 has been studied for its potential use in treating a variety of diseases, including atherosclerosis, Alzheimer's disease, and cancer.

Wirkmechanismus

3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid works by inhibiting the enzyme ACAT, which is involved in the synthesis of cholesterol esters. By inhibiting this enzyme, 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid can reduce the formation of cholesterol esters and promote the breakdown of existing cholesterol esters. This can help to prevent the development of atherosclerosis and reduce the accumulation of beta-amyloid in Alzheimer's disease.
Biochemical and Physiological Effects:
3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid has been shown to have a number of biochemical and physiological effects. In animal studies, 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid has been shown to reduce the formation of cholesterol esters and promote the breakdown of existing cholesterol esters. This can help to prevent the development of atherosclerosis and reduce the accumulation of beta-amyloid in Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid in lab experiments is its potency as an ACAT inhibitor. This allows researchers to study the effects of inhibiting ACAT in a variety of disease models. However, one limitation of using 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid is its complex synthesis process, which can make it difficult and expensive to obtain.

Zukünftige Richtungen

There are a number of future directions for research on 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid. One area of interest is its potential use in treating cancer. ACAT inhibitors have been shown to reduce the growth and proliferation of cancer cells in vitro, and further studies are needed to determine whether 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid has potential as a cancer treatment.
Another area of interest is the development of more potent and selective ACAT inhibitors. 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid has been shown to inhibit other enzymes in addition to ACAT, which can limit its effectiveness as a therapeutic agent. Developing more selective ACAT inhibitors could help to overcome this limitation and improve the efficacy of ACAT inhibition as a treatment strategy for a variety of diseases.
Conclusion:
3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid is a potent ACAT inhibitor that has been extensively studied for its potential use in treating atherosclerosis, Alzheimer's disease, and cancer. Its mechanism of action involves inhibiting the synthesis of cholesterol esters, which can help to prevent the development of atherosclerosis and reduce the accumulation of beta-amyloid in Alzheimer's disease. While there are limitations to using 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid in lab experiments, its potency as an ACAT inhibitor makes it a valuable tool for studying the effects of ACAT inhibition in a variety of disease models.

Synthesemethoden

The synthesis of 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid involves several steps, starting with the reaction of 3,3-dimethyl-5-oxopentanoic acid with 6-methyl-1,3-benzodioxole-5-amine. The resulting compound is then subjected to a series of chemical reactions to produce the final product. The synthesis of 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid has been extensively studied for its potential use in treating atherosclerosis, a disease characterized by the accumulation of cholesterol in the arteries. ACAT inhibitors such as 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid have been shown to reduce the formation of cholesterol esters and promote the breakdown of existing cholesterol esters, which can help to prevent the development of atherosclerosis.
In addition to its potential use in treating atherosclerosis, 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid has also been studied for its potential use in treating Alzheimer's disease. ACAT inhibitors have been shown to reduce the accumulation of beta-amyloid, a protein that is believed to play a role in the development of Alzheimer's disease.

Eigenschaften

Produktname

3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid

Molekularformel

C15H19NO5

Molekulargewicht

293.31 g/mol

IUPAC-Name

3,3-dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H19NO5/c1-9-4-11-12(21-8-20-11)5-10(9)16-13(17)6-15(2,3)7-14(18)19/h4-5H,6-8H2,1-3H3,(H,16,17)(H,18,19)

InChI-Schlüssel

UVSXPQWSXPMKGN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1NC(=O)CC(C)(C)CC(=O)O)OCO2

Kanonische SMILES

CC1=CC2=C(C=C1NC(=O)CC(C)(C)CC(=O)O)OCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.